molecular formula C20H17NO3S B486263 1,2,3,4-Tetrahydroacridine-9-carboxylic acid (2-oxo-2-thiophen-2-ylethyl) ester CAS No. 380166-19-8

1,2,3,4-Tetrahydroacridine-9-carboxylic acid (2-oxo-2-thiophen-2-ylethyl) ester

Cat. No.: B486263
CAS No.: 380166-19-8
M. Wt: 351.4g/mol
InChI Key: ATSHBJSURJRITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-tetrahydroacridine-9-carboxylic acid (2-oxo-2-thiophen-2-ylethyl) ester is a member of acridines.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Chemical Synthesis and Reactions : The compound is involved in various chemical reactions and syntheses, such as the methylation and acylation reactions observed in derivatives of tetrahydropyrimidine-5-carboxylic acid, a related compound. It also plays a role in the synthesis of complex heterocyclic compounds like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).

  • X-ray Powder Diffraction Studies : In the field of material science, the compound has been utilized for X-ray powder diffraction studies, which are critical for understanding the crystal structure and properties of new chemical entities (Wang et al., 2017).

  • Configuration and Conformational Analysis : The compound is used in studies focusing on the configuration and conformational equilibrium of similar molecules. Such research is significant for the development of pharmaceuticals and other chemical products (Bogdanov et al., 2004).

Biological Applications

  • Antimicrobial and Anticancer Potential : Similar compounds have demonstrated antimicrobial and anticancer properties in vitro, highlighting their potential as therapeutic agents. Their effectiveness against certain bacteria and cancer cell lines has been a focus of research (Sharma et al., 2012).

  • Photophysical and Photochemical Properties : The compound has been examined for its photophysical properties and used in the synthesis of fluorescent ester conjugates. These have applications in bioimaging and as precursors for photoreactive compounds (Jana et al., 2013).

  • Synthesis of Novel Bioactive Compounds : It is also employed in the synthesis of novel compounds combining thiophene with other heterocyclic moieties, which have shown promising antibacterial and antifungal activities (Mabkhot et al., 2017).

Properties

CAS No.

380166-19-8

Molecular Formula

C20H17NO3S

Molecular Weight

351.4g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 1,2,3,4-tetrahydroacridine-9-carboxylate

InChI

InChI=1S/C20H17NO3S/c22-17(18-10-5-11-25-18)12-24-20(23)19-13-6-1-3-8-15(13)21-16-9-4-2-7-14(16)19/h1,3,5-6,8,10-11H,2,4,7,9,12H2

InChI Key

ATSHBJSURJRITP-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=CS4

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroacridine-9-carboxylic acid (2-oxo-2-thiophen-2-ylethyl) ester
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroacridine-9-carboxylic acid (2-oxo-2-thiophen-2-ylethyl) ester
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrahydroacridine-9-carboxylic acid (2-oxo-2-thiophen-2-ylethyl) ester
Reactant of Route 4
Reactant of Route 4
1,2,3,4-Tetrahydroacridine-9-carboxylic acid (2-oxo-2-thiophen-2-ylethyl) ester
Reactant of Route 5
Reactant of Route 5
1,2,3,4-Tetrahydroacridine-9-carboxylic acid (2-oxo-2-thiophen-2-ylethyl) ester
Reactant of Route 6
1,2,3,4-Tetrahydroacridine-9-carboxylic acid (2-oxo-2-thiophen-2-ylethyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.